

Solubility of 4,6-Dimethyl-2-hydroxypyrimidine in organic solvents

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Compound of Interest

Compound Name: 4,6-Dimethyl-2-hydroxypyrimidine

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An In-Depth Technical Guide to the Solubility of **4,6-Dimethyl-2-hydroxypyrimidine** in Organic Solvents

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Abstract

This technical guide provides a comprehensive overview of the principles, measurement, and prediction of the solubility of **4,6-dimethyl-2-hydroxypyrimidine** (CAS: 108-79-2) in organic solvents. Designed for researchers, chemists, and formulation scientists, this document delves into the critical physicochemical properties of the compound, particularly its tautomerism, which governs its interaction with various solvent systems. We present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the isothermal shake-flask method. Furthermore, this guide introduces theoretical frameworks, including Hansen Solubility Parameters (HSP), to enable a rational, predictive approach to solvent selection. The synthesis of theoretical modeling with robust experimental validation provides a powerful workflow for applications ranging from reaction chemistry and crystallization to pharmaceutical formulation.

Introduction: The Significance of 4,6-Dimethyl-2-hydroxypyrimidine

4,6-Dimethyl-2-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.^[1] Its applications are prominent in both the pharmaceutical and agrochemical industries.^[1] In pharmaceutical development, it is a precursor for drugs targeting metabolic and neurological disorders, while in agricultural chemistry, it is integral to the formulation of effective herbicides and fungicides.^[1]

The success of any application, be it a chemical synthesis, purification by crystallization, or the formulation of a final product, is fundamentally dependent on the compound's solubility. A thorough understanding of how **4,6-dimethyl-2-hydroxypyrimidine** dissolves in different organic solvents is paramount for process optimization, yield enhancement, and ensuring the stability and bioavailability of active ingredients.^{[1][2]} Poor solubility can lead to significant challenges, including limited bioavailability and unreliable outcomes in biological assays.^[2] This guide provides the foundational knowledge and practical methodologies to navigate and control the solubility of this important molecule.

Physicochemical Fundamentals

A molecule's solubility is dictated by its intrinsic physicochemical properties. For **4,6-dimethyl-2-hydroxypyrimidine**, the most critical and often overlooked characteristic is its tautomerism.

The Critical Role of Tautomerism

4,6-Dimethyl-2-hydroxypyrimidine exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form, 2-hydroxy, and the non-aromatic amide (keto) form, 2-one.^{[3][4]}

Caption: Keto-enol tautomerism of the title compound.

This equilibrium is not static; its position is highly influenced by the surrounding environment (i.e., the solvent).

- In the Solid State: X-ray crystallography and IR spectroscopy have shown that related compounds like 2-pyridone predominantly exist in the keto (amide) form in the solid state.^[5] This form is generally less polar.

- In Solution: The equilibrium can shift. Non-polar solvents may favor the keto form, while polar, protic solvents that can engage in hydrogen bonding may favor the enol form.[5]

Causality: The ability of the molecule to present as either a hydrogen bond donor/acceptor (keto) or a potentially more aromatic, polarizable system (enol) means that its affinity for a given solvent is complex. A solvent that can stabilize one tautomer over the other will exhibit higher solvating power. This is the central mechanistic consideration for this molecule.

Core Physicochemical Properties

A summary of the key properties of **4,6-dimethyl-2-hydroxypyrimidine** is presented below.

Property	Value	Source(s)
CAS Number	108-79-2	[1][3][6]
Molecular Formula	C ₆ H ₈ N ₂ O	[1][3][6]
Molecular Weight	124.14 g/mol	[1][3][6]
Appearance	Off-white to pale yellow crystalline powder	[6]
Melting Point	199 - 205 °C	[1][6]
pKa (Predicted)	10.34 ± 0.10	[6]
Qualitative Solubility	Slightly soluble in DMSO and Methanol	[6]

A Predictive Framework: Hansen Solubility Parameters (HSP)

Instead of a brute-force trial-and-error approach, a theoretical framework can guide efficient solvent screening. The Hansen Solubility Parameter (HSP) model is a powerful and field-proven tool for this purpose.[7] It deconstructs the total cohesive energy of a substance into three components, based on the principle that "like dissolves like".[7][8]

- δ_d (Dispersion): Energy from van der Waals forces.

- δ_p (Polar): Energy from dipole-dipole interactions.
- δ_h (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space". The fundamental principle is that the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution. This distance, R_a , is calculated as:

$$R_a = [4(\delta_{d2} - \delta_{d1})^2 + (\delta_{p2} - \delta_{p1})^2 + (\delta_{h2} - \delta_{h1})^2]^{1/2}$$

A lower R_a value suggests higher affinity and probable solubility. While experimentally determined HSP values for **4,6-dimethyl-2-hydroxypyrimidine** are not published, they can be estimated with high confidence using group contribution methods, which are integrated into various software packages.^[9] This predictive power allows for the in silico screening of dozens of solvents to identify a shortlist of promising candidates for experimental validation.

Experimental Protocol: Thermodynamic Solubility Determination

For applications in formulation and process chemistry, the thermodynamic solubility—the true equilibrium concentration of a solute in a solvent at a given temperature—is the most critical parameter.^[2] The isothermal shake-flask method is the gold-standard technique for this measurement.^[10]

Rationale for Method Selection

The shake-flask method is chosen for its direct measurement of the equilibrium state. By allowing an excess of the solid to equilibrate with the solvent over an extended period, the measurement is independent of dissolution rate, ensuring the resulting concentration represents the true saturation point. This contrasts with kinetic solubility methods, which can overestimate solubility by creating supersaturated solutions.^[2]

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of **4,6-dimethyl-2-hydroxypyrimidine** in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Apparatus:

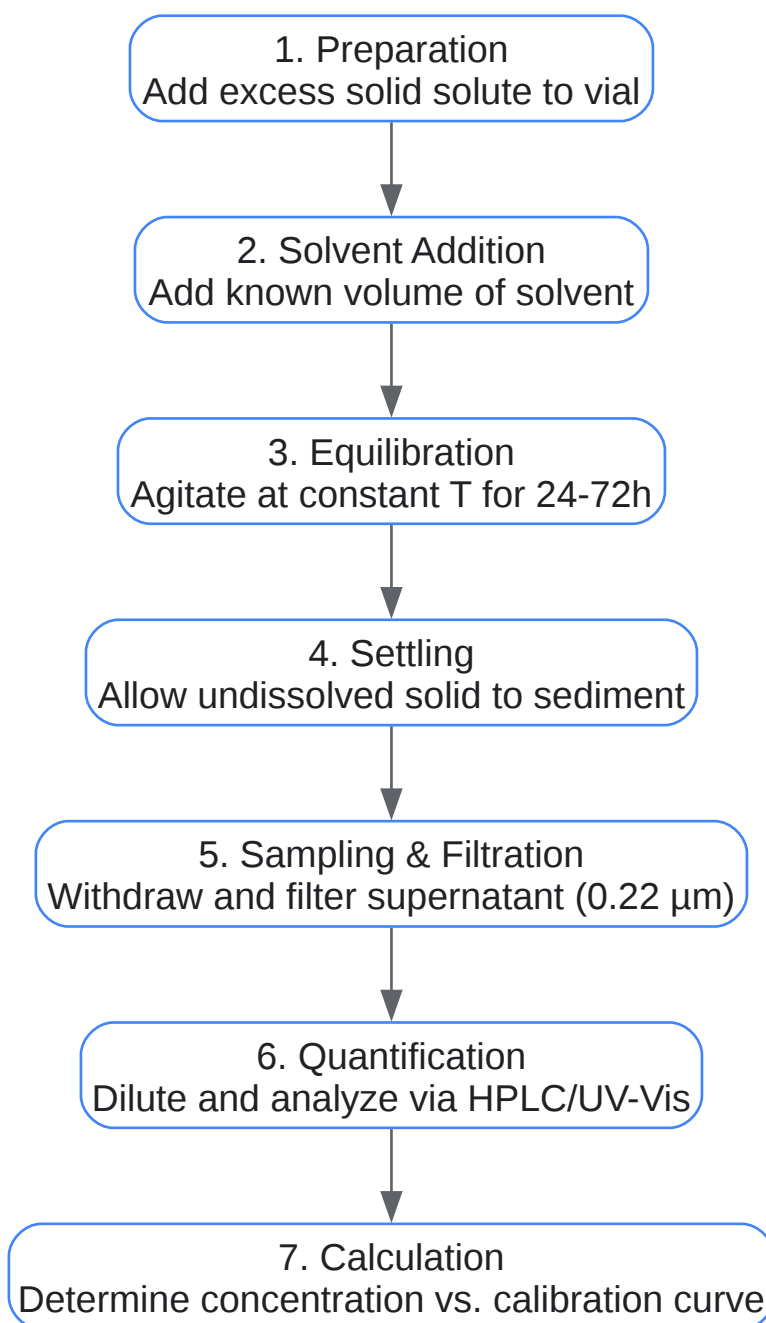
- **4,6-Dimethyl-2-hydroxypyrimidine** (purity $\geq 99\%$)[1]
- Selected organic solvent (HPLC grade or equivalent)
- Analytical balance (± 0.1 mg)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of solid **4,6-dimethyl-2-hydroxypyrimidine** to a pre-weighed vial. "Excess" is critical; enough solid must be added such that a visible amount remains undissolved at the end of the experiment. A starting point is ~ 50 - 100 mg.
- Solvent Addition: Add a known volume or mass of the test solvent to the vial (e.g., $5\ \text{mL}$).
- Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., $25 \pm 0.5\ ^\circ\text{C}$) for a predetermined time.
 - Expertise Note: The equilibration time is critical. For many crystalline compounds, 24 hours is sufficient, but for stable polymorphs or compounds with slow dissolution kinetics, 48 - 72 hours may be necessary. A preliminary time-point study (e.g., sampling at 12 , 24 , 48 , and 72 hours) is required to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

- Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial.
 - Trustworthiness Note: This step must be performed quickly to prevent temperature changes that could cause precipitation. The filter must be chemically compatible with the solvent and should not adsorb the solute. A pre-rinse of the filter with a small amount of the solution can mitigate adsorption effects.
- Quantification:
 - Accurately dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
 - Prepare a multi-point calibration curve using accurately weighed standards of **4,6-dimethyl-2-hydroxypyrimidine**.
 - Analyze the diluted sample and determine its concentration against the calibration curve.
- Calculation: Calculate the original solubility in the solvent, accounting for all dilution factors. Report the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram



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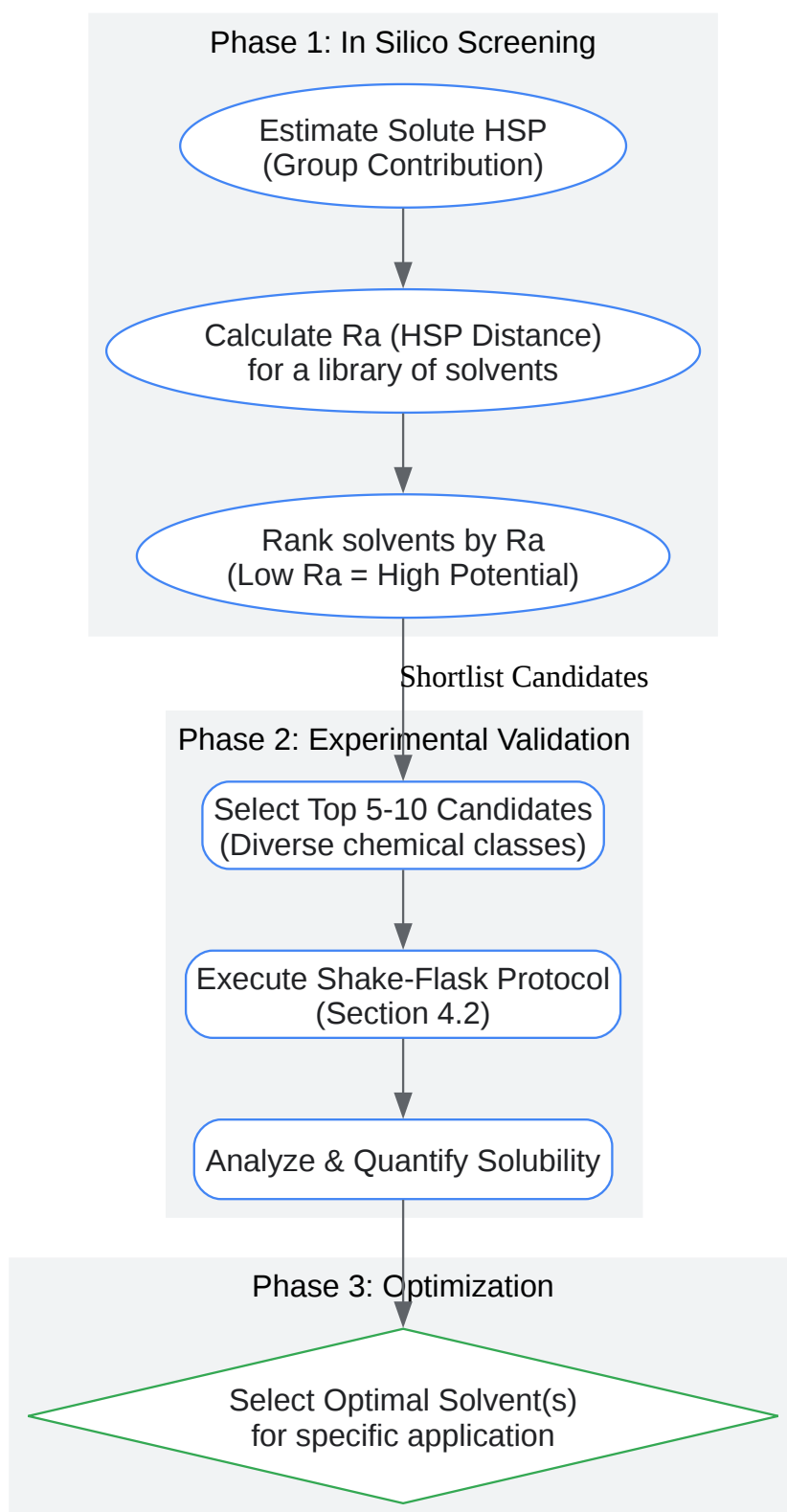
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Solvent Selection Strategy and Data

While extensive, peer-reviewed solubility data for **4,6-dimethyl-2-hydroxypyrimidine** across a wide range of organic solvents is sparse, a logical selection strategy can be formulated based on physicochemical principles.

Logical Framework for Solvent Screening

The following workflow integrates theoretical prediction with experimental validation for efficient and reliable solvent selection.



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Caption: Integrated workflow for predictive solvent screening.

Illustrative Solubility Profile

The following table provides an illustrative guide to the expected solubility of **4,6-dimethyl-2-hydroxypyrimidine** in common organic solvents, categorized by solvent class. These estimations are based on its known properties, including its hydrogen bonding capability and polarity, and data from structurally similar pyrimidines.^{[10][11][12]} These are not experimental values and must be confirmed via the protocol in Section 4.0.

Solvent Class	Solvent	Expected Solubility Range	Rationale
Polar Aprotic	DMSO	High	Strong H-bond acceptor, highly polar. Known to be slightly soluble, likely higher. [6]
DMF, NMP	High	Strong H-bond acceptors and high polarity, effective at solvating amides.[11] [12]	
Acetone, THF	Moderate	Moderate polarity and H-bond acceptance. [11]	
Polar Protic	Methanol, Ethanol	Moderate	Can act as both H-bond donor and acceptor, but lower polarity may limit capacity.[6][10]
Water	Low	Poor aqueous solubility is a common trait for pyrimidine derivatives.[2][13]	
Non-Polar Aprotic	Toluene, Hexane	Very Low	Mismatch in polarity and lack of H-bonding capability.
Chlorinated	Dichloromethane	Low to Moderate	Moderate polarity but weak H-bonding interactions.

Conclusion

The solubility of **4,6-dimethyl-2-hydroxypyrimidine** in organic solvents is a complex function of its solid-state properties, its keto-enol tautomerism, and the specific intermolecular forces it can form with the solvent. A purely trial-and-error approach to solvent selection is inefficient. This guide advocates for a modern, integrated strategy that begins with theoretical prediction using frameworks like Hansen Solubility Parameters to create a rational shortlist of candidate solvents. This predictive step must be followed by rigorous experimental determination of thermodynamic solubility using a validated protocol, such as the isothermal shake-flask method detailed herein. By synthesizing predictive theory with robust experimental practice, researchers and developers can confidently and efficiently select the optimal solvent systems to meet their specific goals in synthesis, purification, and formulation.

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